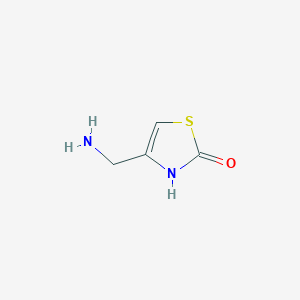
(R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylphosphanyl group, a tetramethyl-tetrahydronaphthalenyl group, and a dimethylpropane-sulfinamide group. Its intricate molecular architecture makes it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Diphenylphosphanyl Group: This step involves the reaction of a suitable phosphine precursor with a phenyl halide under conditions that promote the formation of the diphenylphosphanyl moiety.
Introduction of the Tetramethyl-Tetrahydronaphthalenyl Group: This step is achieved through a Friedel-Crafts alkylation reaction, where the naphthalene ring is alkylated with a tetramethyl-substituted alkyl halide.
Formation of the Sulfinamide Group: The final step involves the reaction of a suitable amine with a sulfinyl chloride to form the sulfinamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can occur at the sulfinamide group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, it serves as a probe for studying enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with metal ions.
Medicine
In medicine, the compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In industrial applications, it is used as a catalyst in various organic synthesis processes, enhancing the efficiency and selectivity of chemical reactions.
Wirkmechanismus
The mechanism by which ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, facilitating various catalytic processes. The molecular targets include enzymes and receptors that interact with the metal complexes formed by the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-N-(®-(2-(Diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N-methylpropane-2-sulfinamide
Uniqueness
The uniqueness of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of functional groups, which confer distinct electronic and steric properties. These properties make it particularly effective as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Eigenschaften
Molekularformel |
C38H46NOPS |
|---|---|
Molekulargewicht |
595.8 g/mol |
IUPAC-Name |
N-[(R)-(2-diphenylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H46NOPS/c1-36(2,3)42(40)39(8)35(28-23-24-32-33(27-28)38(6,7)26-25-37(32,4)5)31-21-15-16-22-34(31)41(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h9-24,27,35H,25-26H2,1-8H3/t35-,42?/m1/s1 |
InChI-Schlüssel |
OGGSROVWKWCEQW-AAHGUQRTSA-N |
Isomerische SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@H](C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)N(C)S(=O)C(C)(C)C)(C)C)C |
Kanonische SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)N(C)S(=O)C(C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



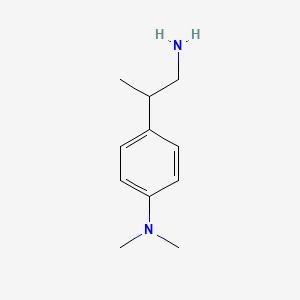
![N-[3-[2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B15329486.png)
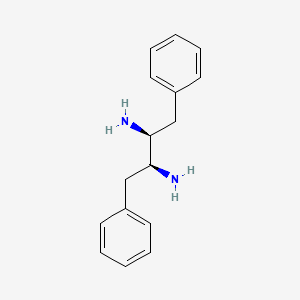
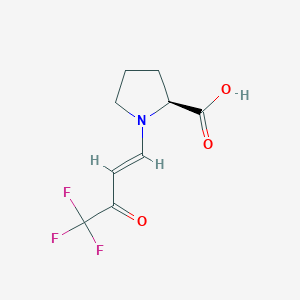
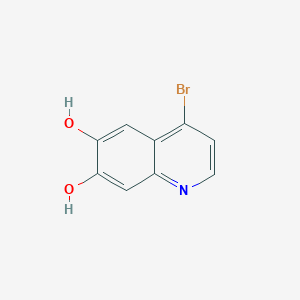

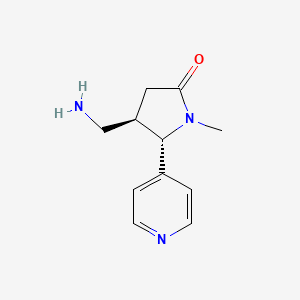
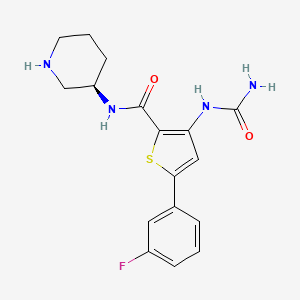


![7-Iodobenzo[d]isothiazol-3-amine](/img/structure/B15329542.png)
![2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide](/img/structure/B15329550.png)
